molecular formula C13H20N4O3S B7120047 N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide

N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide

Cat. No.: B7120047
M. Wt: 312.39 g/mol
InChI Key: ZKXPFGVMLDELFI-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide is a complex organic compound featuring a pyridine ring substituted with a dimethylamino group and a thiazolidine ring with a sulfone group

Properties

IUPAC Name

N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-16(2)13-11(5-3-7-14-13)15-12(18)6-9-17-8-4-10-21(17,19)20/h3,5,7H,4,6,8-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXPFGVMLDELFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)NC(=O)CCN2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The starting material, 2-chloro-3-nitropyridine, undergoes nucleophilic substitution with dimethylamine to form 2-(dimethylamino)pyridine.

    Reduction of the Nitro Group: The nitro group in the intermediate is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Formation of the Thiazolidine Ring: The amine reacts with a thioamide and an α-haloamide to form the thiazolidine ring. This step often requires a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation to Sulfone: The thiazolidine ring is oxidized to the sulfone using an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Coupling Reaction: Finally, the pyridine and thiazolidine intermediates are coupled using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazolidine ring can be oxidized to a sulfone.

    Reduction: The nitro group in the pyridine precursor can be reduced to an amine.

    Substitution: The chloro group in the pyridine precursor can be substituted with a dimethylamino group.

    Coupling Reactions: The final coupling of the pyridine and thiazolidine intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Dimethylamine, sodium hydride (NaH)

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Dimethylamino-substituted pyridine

    Coupling: N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. The presence of the dimethylamino group and the thiazolidine ring suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.

Medicine

Medicinally, N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide could be investigated for its pharmacological properties. Compounds with similar structures have shown activity against various diseases, including cancer and bacterial infections.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a candidate for various applications in material science.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dimethylamino group could facilitate binding to negatively charged sites, while the thiazolidine ring might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)butanamide
  • N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)pentanamide
  • N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)hexanamide

Uniqueness

What sets N-[2-(dimethylamino)pyridin-3-yl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both a dimethylamino group and a thiazolidine ring with a sulfone group is relatively rare, making it a compound of interest for further study.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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